(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a thioxo group attached to an imidazolidinone ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidinone ring can be reduced to form a more saturated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding aldehyde or ketone, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows for specific binding interactions, which can modulate the activity of these targets. The thioxo group may also play a role in the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one: Lacks the bromine atom but has similar structural features.
(5E)-5-(3-bromo-4-methoxybenzylidene)-2-thioxoimidazolidin-4-one: Contains a methoxy group instead of a hydroxyl group.
(5E)-5-(3-bromo-4-hydroxybenzylidene)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group.
Uniqueness
The uniqueness of (5E)-5-(3-bromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7BrN2O2S |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+ |
InChI Key |
JYCSJLSBGQOMIG-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=S)N2)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)N2)Br)O |
Origin of Product |
United States |
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